![molecular formula C11H12O3 B13139790 Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester, also known as methyl 4-hydroxycinnamate, is an organic compound that belongs to the class of hydroxybenzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a hydroxy group and a propenyl group, which is further esterified with methanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxycinnamate typically involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where 4-hydroxycinnamic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxycinnamate can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, has also been explored to make the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The propenyl group can be reduced to form saturated esters.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters
Applications De Recherche Scientifique
Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and food preservatives due to its ability to inhibit microbial growth .
Mécanisme D'action
The mechanism of action of methyl 4-hydroxycinnamate involves its ability to scavenge free radicals and inhibit the growth of microorganisms. The hydroxy group plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can disrupt microbial cell membranes, leading to cell death .
Comparaison Avec Des Composés Similaires
Methyl 4-hydroxycinnamate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Similar antioxidant properties but lacks the ester functionality.
3-Hydroxybenzoic acid: Exhibits different solubility and reactivity due to the position of the hydroxy group.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and has different pharmacological properties .
Conclusion
Methyl 4-hydroxycinnamate is a versatile compound with significant potential in various fields due to its chemical reactivity and biological activities. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Furthermore, its antioxidant and antimicrobial properties make it a promising candidate for applications in medicine, cosmetics, and food preservation.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 4-[(Z)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2- |
Clé InChI |
PSCVJQSMSDQKBF-IHWYPQMZSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C\CO |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


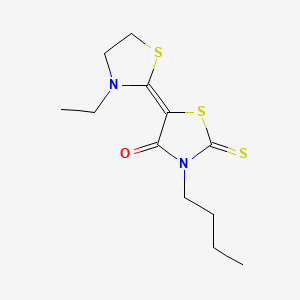
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)
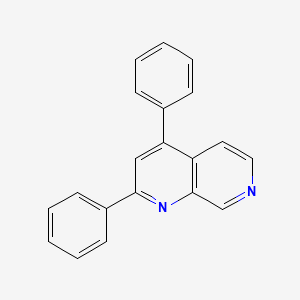
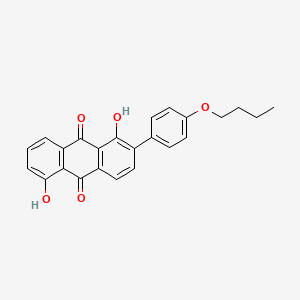

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
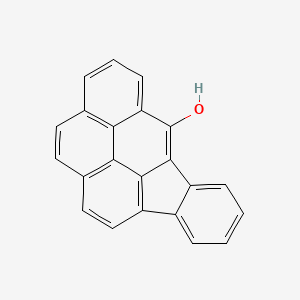
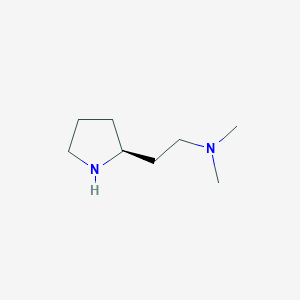
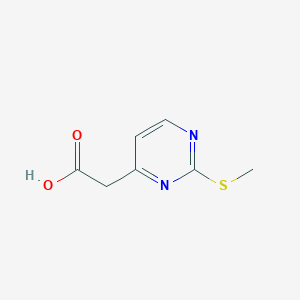
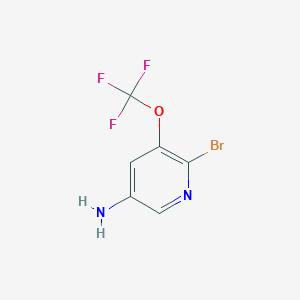
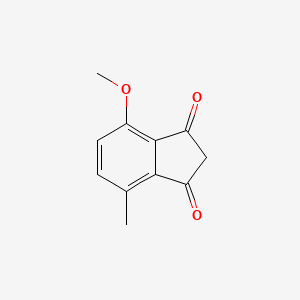
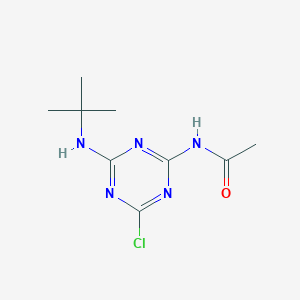
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
